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Compound of Interest

Compound Name:
N-(3-acetylphenyl)-4-

methoxybenzamide

CAS No.: 316150-74-0

Cat. No.: B2730633

Get Quote

Executive Summary & Scaffold Analysis
N-(3-acetylphenyl)-4-methoxybenzamide (PubChem CID: 773486) represents a classic

benzanilide scaffold, a structural motif ubiquitous in medicinal chemistry. This molecule fuses

an electron-rich p-anisic acid moiety with an electron-deficient 3-aminoacetophenone.

Why this molecule matters:

Pharmacophore Utility: The benzamide linkage is a bioisostere for urea and is critical in

kinase inhibitors (e.g., Imatinib analogs), tubulin polymerization inhibitors, and choline

transporter modulators (e.g., ML352 derivatives).

Synthetic Challenge: While seemingly simple, the presence of the ketone (acetyl group) on

the aniline ring introduces a need for chemoselectivity—avoiding enolization or self-

condensation during the amidation step.

This guide prioritizes the Nucleophilic Acyl Substitution (Acid Chloride) pathway due to its atom

economy, scalability, and high yield in non-GMP and GMP environments.
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Retrosynthetic Analysis
To design the forward synthesis, we disconnect the amide bond (

). This reveals two commercially available precursors: 4-methoxybenzoyl chloride (an activated
electrophile) and 3-aminoacetophenone (a nucleophile).
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Figure 1: Retrosynthetic breakdown identifying the core building blocks.

Primary Synthesis Protocol: Acid Chloride Route
Methodology: Schotten-Baumann conditions (modified for organic solvent). Reaction Type:

Nucleophilic Acyl Substitution.

Reagents & Stoichiometry
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Component Role Equiv. MW ( g/mol ) Notes

3-

Aminoacetophen

one

Limiting Reagent 1.0 135.16
Keep dry;

hygroscopic.

4-

Methoxybenzoyl

chloride

Electrophile 1.1 170.59
If solid, dissolve

in DCM first.

Triethylamine

(TEA)

Base

(Scavenger)
1.5 101.19

Captures HCl

byproduct.

Dichloromethane

(DCM)
Solvent N/A 84.93

Anhydrous

preferred.

Step-by-Step Experimental Protocol
Step 1: Preparation (0 - 15 mins)

Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

Purge with Nitrogen (

) or Argon to exclude moisture (hydrolysis of acid chloride is the primary failure mode).

Charge 3-aminoacetophenone (1.35 g, 10 mmol) and DCM (50 mL). Stir until fully dissolved.

Add Triethylamine (2.1 mL, 15 mmol). The solution may darken slightly.

Cool the system to 0°C using an ice/water bath. Rationale: The reaction is exothermic;

cooling prevents bis-acylation.

Step 2: Addition (15 - 45 mins)

Dissolve 4-methoxybenzoyl chloride (1.87 g, 11 mmol) in 10 mL DCM.

Add this solution dropwise via an addition funnel or syringe pump over 30 minutes.
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Observation: A white precipitate (TEA·HCl salts) will begin to form immediately. This is a

positive sign of reaction progress.

Step 3: Reaction & Monitoring (45 mins - 4 hours)

Allow the mixture to warm to room temperature (25°C) naturally.

TLC Monitoring:

Mobile Phase: Hexane:Ethyl Acetate (6:4).

Visualization: UV (254 nm).

Endpoint: Disappearance of the aniline spot (

) and appearance of the amide product (

).

Step 4: Workup & Isolation

Quench the reaction with 1M HCl (30 mL). Rationale: Neutralizes excess base and

solubilizes unreacted aniline.

Transfer to a separatory funnel. Separate the organic (DCM) layer.

Wash organic layer:[1][2]

1M HCl (30 mL) - Removes remaining aniline.

Sat.

(30 mL) - Removes unreacted benzoic acid derivatives.

Brine (30 mL) - Drying step.

Dry over anhydrous

, filter, and concentrate in vacuo.
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Experimental Workflow Diagram
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Figure 2: Linear process flow for the synthesis of N-(3-acetylphenyl)-4-methoxybenzamide.

Characterization & Self-Validation
To ensure the protocol was successful, the isolated solid must meet specific analytical criteria.

NMR Diagnostics (Self-Validating System)
If the spectrum does not match these shifts, the synthesis has failed or impurities are present.

Nucleus
Shift (

ppm)
Multiplicity Assignment

Diagnostic
Value

1H 10.2 - 10.4 Singlet (Broad) Amide -NH
Confirms amide

bond formation.

1H 3.84 Singlet
Methoxy (-

OCH3)

Confirms

incorporation of

benzoyl ring.

1H 2.60 Singlet Acetyl (-COCH3)

Confirms

integrity of the

ketone.

1H 8.1 - 8.2 Singlet/Doublet H-2 (Aniline ring)

Deshielded by

adjacent

amide/ketone.

Mass Spectrometry (LC-MS)
Formula:
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Exact Mass: 269.11

Expected Ion:

or

[3]

Purity Check (HPLC)
Column: C18 Reverse Phase.

Solvent System: Acetonitrile/Water (Gradient 10%

90%).

Detection: 254 nm (Strong absorption due to conjugated

systems).

Alternative Route: Coupling Agents (Mild
Conditions)
If the acid chloride is unavailable or if the substrate contains acid-sensitive groups, use HATU

or EDC/HOBt.

Reagents: 4-Methoxybenzoic acid (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq), DMF (Solvent).

Procedure: Activate the acid with HATU/DIPEA for 15 mins, then add 3-aminoacetophenone.

Stir 12h at RT.

Pros: Milder conditions.

Cons: Poor atom economy; difficult removal of urea byproducts (requires column

chromatography).

Biological Applications & Context
This specific benzamide acts as a versatile scaffold in drug discovery:
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Choline Transporter Inhibition: Analogs of this structure (methoxy-benzamides) have been

identified as inhibitors of the high-affinity choline transporter (CHT), specifically related to the

probe ML352.[4] This is relevant for neurological disorder research.

Tubulin Polymerization: The 3-acetylphenyl moiety mimics the "A-ring" of colchicine-site

inhibitors. The methoxy group on the benzoyl ring provides essential hydrogen bond

acceptance.

Kinase Inhibition: The amide linker serves as a hinge-binding motif in various tyrosine kinase

inhibitors (TKIs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/773486
https://pubchemlite.lcsb.uni.lu/e/compound/773486
https://pmc.ncbi.nlm.nih.gov/articles/PMC4385452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4385452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4385452/
https://www.benchchem.com/product/b2730633/docs#technical-synthesis-guide-n-3-acetylphenyl-4-methoxybenzamide
https://www.benchchem.com/product/b2730633/docs#technical-synthesis-guide-n-3-acetylphenyl-4-methoxybenzamide
https://www.benchchem.com/product/b2730633/docs#technical-synthesis-guide-n-3-acetylphenyl-4-methoxybenzamide
https://www.benchchem.com/product/b2730633/docs#technical-synthesis-guide-n-3-acetylphenyl-4-methoxybenzamide
https://www.benchchem.com/product/b2730633?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2730633?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2730633?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

